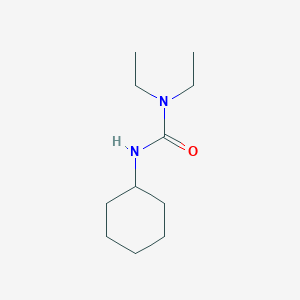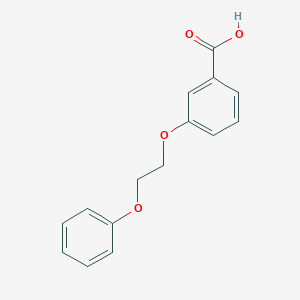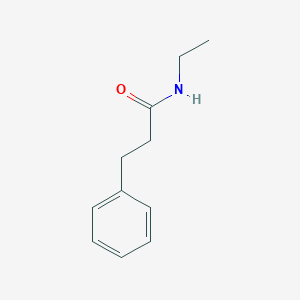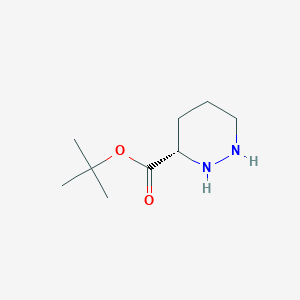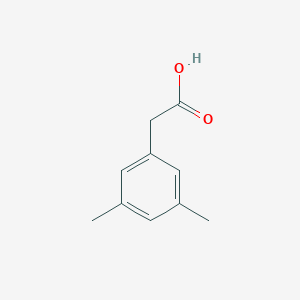
3,5-Dimethylphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a white to light beige crystalline powder and is known for its role as an active pharmaceutical intermediate . The compound is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 5 positions, and an acetic acid group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenylacetic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is often purified using techniques such as distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylphenylethanol.
Substitution: Halogenated derivatives such as 3,5-dimethylbromobenzene.
Scientific Research Applications
3,5-Dimethylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenylacetic acid depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with molecular targets such as enzymes or receptors. The pathways involved can include enzymatic hydrolysis, oxidation, or reduction, leading to the formation of active metabolites that exert therapeutic effects .
Comparison with Similar Compounds
- 3,5-Dimethylbenzoic acid
- 3,5-Dimethylphenylethanol
- 3,5-Dimethylbromobenzene
Comparison: 3,5-Dimethylphenylacetic acid is unique due to the presence of both methyl groups and an acetic acid group, which confer distinct chemical properties and reactivity. Compared to 3,5-Dimethylbenzoic acid, it has an additional methylene group, making it more versatile in synthetic applications. Its reactivity in electrophilic aromatic substitution is also distinct from that of 3,5-Dimethylphenylethanol, which lacks the carboxylic acid functionality .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNBKTWQBJJYPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406313 |
Source


|
| Record name | 3,5-DIMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-46-0 |
Source


|
| Record name | 3,5-DIMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
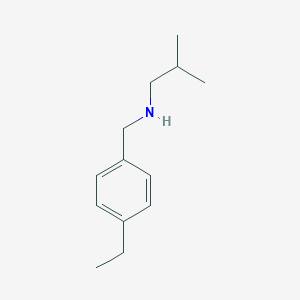
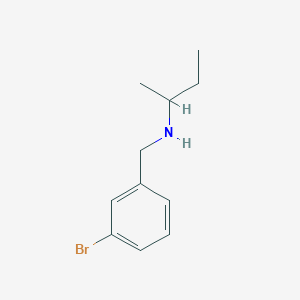
![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)
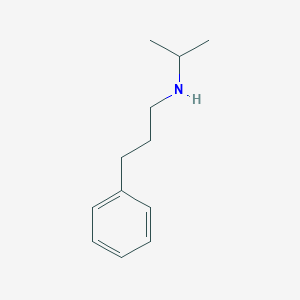
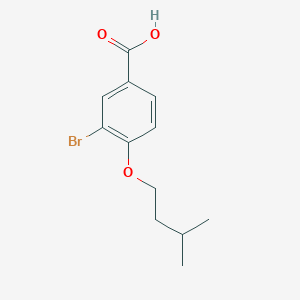
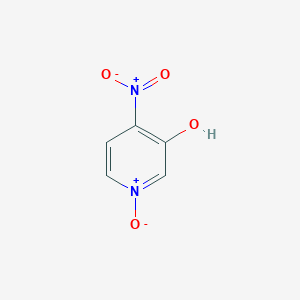
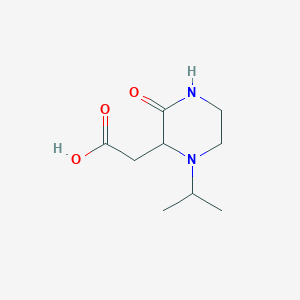
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)

